molecular formula C14H13FN4O2 B2567041 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034360-13-7

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2567041
CAS No.: 2034360-13-7
M. Wt: 288.282
InChI Key: UJCPBVPRXYNLBO-UHFFFAOYSA-N
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridine-3-yl group linked via a methanone to a pyrrolidine ring, which is further functionalized with a 5-fluoropyrimidin-2-yloxy moiety . This specific assembly of heterocycles is characteristic of compounds designed to modulate biological targets. Structurally similar compounds featuring fluoropyrimidine and pyridine subunits have been investigated as potential therapeutic agents, including as kinase inhibitors . For instance, aminopyrimidinyl compounds have been explored as JAK inhibitors for the treatment of autoimmune diseases and other disorders , while other pyridin-3-yl derivatives have been studied for applications in oncology and metabolism . The presence of the fluoropyrimidine group is a common feature in many bioactive molecules, as fluorine can influence the molecule's electronic properties, metabolic stability, and binding affinity . This product is intended for research purposes such as in vitro assay development, target validation, and as a building block for further chemical synthesis. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c15-11-7-17-14(18-8-11)21-12-3-5-19(9-12)13(20)10-2-1-4-16-6-10/h1-2,4,6-8,12H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCPBVPRXYNLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Fluoropyrimidine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced.

    Coupling with Pyridine: The final step could involve coupling the pyrrolidine-fluoropyrimidine intermediate with a pyridine derivative using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could be used to modify the pyridine or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-viral activities.

Industry

    Material Science: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluoropyrimidine moiety could play a crucial role in binding to the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Pyrrolidine-Oxadiazole Derivatives ()

Compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its enantiomer (1b) share the pyrrolidin-3-yloxy substitution pattern but replace the fluoropyrimidine with a phenyl-oxadiazole system.

  • Structural Differences: The target compound uses a 5-fluoropyrimidin-2-yloxy group, whereas 1a/1b feature a phenyl-oxadiazole linked to the pyrrolidine. The methanone group in the target is absent in 1a/1b, which instead have a 4-pyridyl substituent.
  • Implications :
    • The oxadiazole’s electron-withdrawing nature may enhance aromatic stacking, while the fluoropyrimidine in the target could improve metabolic stability .
Fluoropyridinyl-Pyrrolidine Derivatives ()

The compound (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol contains a fluoropyridine substituent and a methanol group on pyrrolidine.

  • Structural Differences: The fluoropyridine (6-fluoro) replaces the fluoropyrimidine in the target. A methanol group is present instead of the pyridin-3-yl methanone.
Pyrrolidinone-Pyridine Derivatives ()

(5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one features a pyrrolidinone (lactam) ring with hydroxy and pyridinyl substituents.

  • Structural Differences :
    • The lactam ring introduces hydrogen-bonding capacity absent in the target’s pyrrolidine.
    • A methyl group replaces the fluoropyrimidinyloxy substituent.
  • Implications :
    • The lactam’s rigidity and hydrogen bonding may enhance target specificity but reduce synthetic accessibility .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Weight logP (Predicted) Melting Point (°C) Key Functional Groups
Target Compound ~330.3* ~1.5* N/A Fluoropyrimidine, Pyridinyl methanone
(1a) 377.4 ~2.8 N/A Oxadiazole, Phenylethyl
(Fluoropyridinyl) 196.22 ~0.5 N/A Fluoropyridine, Methanol
(Pyrrolidinone) 206.2 ~0.2 N/A Lactam, Hydroxy, Pyridine

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity: The target’s methanone group increases logP compared to ’s methanol derivative, favoring passive diffusion across membranes.
  • Thermal Stability: Fluorinated analogs (e.g., ’s chromenones) show high melting points (>300°C), suggesting the target may exhibit similar stability .

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a pyrrolidine ring, a fluoropyrimidine moiety, and a pyridine group, which suggests various therapeutic applications, particularly in anticancer and antiviral research.

Chemical Structure and Properties

The chemical formula for this compound is C13H12FN5O2C_{13}H_{12}FN_5O_2 with a molecular weight of 289.26 g/mol. The presence of the fluoropyrimidine group is significant as it is known for its interactions with biological targets, particularly enzymes involved in nucleic acid metabolism.

PropertyValue
Molecular FormulaC₁₃H₁₂FN₅O₂
Molecular Weight289.26 g/mol
CAS Number2034389-57-4

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. The fluoropyrimidine moiety may interfere with DNA synthesis by inhibiting enzymes such as thymidylate synthase, leading to reduced proliferation of cancer cells.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, a study reported a dose-dependent decrease in cell viability at concentrations ranging from 1 µM to 10 µM, suggesting its potential as a therapeutic agent in oncology.

Antiviral Activity

The compound also shows promise as an antiviral agent. Similar structures have been documented to exhibit efficacy against viral infections by inhibiting viral replication through interference with viral polymerases or proteases.

The mechanism of action is believed to involve binding to specific viral proteins, thereby disrupting the viral life cycle. This was illustrated in studies where derivatives of the compound showed reduced viral load in infected cell cultures.

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes involved in metabolic pathways. This could lead to therapeutic effects in conditions such as diabetes or hypertension by modulating enzyme activity related to glucose metabolism or blood pressure regulation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of This compound , it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
5-Fluorouracil Fluorinated pyrimidineAnticancer
4-Pyrrolidinophenol Pyrrolidine ringNeuroprotective
Isoxazole Acids Isoxazole ringAnti-inflammatory
This compound Pyrrolidine, fluoropyrimidine, pyridinePotential anticancer/antiviral

This table highlights how the combination of functional groups in This compound may confer distinct biological activities not found in other similar compounds.

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